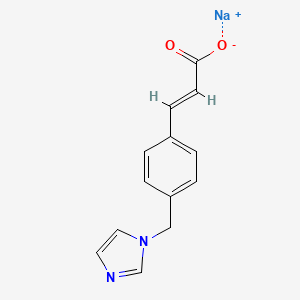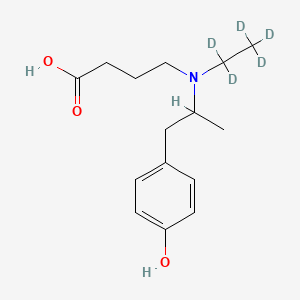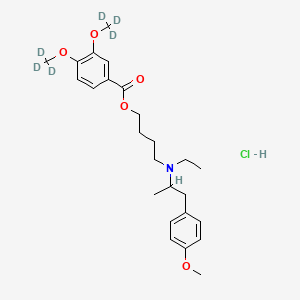![molecular formula C13H19Cl2N3OS B1139218 2-[3-[(2-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride CAS No. 13860-66-7](/img/structure/B1139218.png)
2-[3-[(2-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-pyridyl thiamine (N3PT) is a potent and selective inhibitor of the enzyme transketolase. This compound is known for its ability to bind to transketolase through pyrophosphorylation, with a dissociation constant (Kd) of 22 nM for the transketolase lacking bound thiamine (Apo-TK) .
Mechanism of Action
Target of Action
N3PT, also known as N3-pyridyl thiamine, is a potent and selective inhibitor of the enzyme transketolase . Transketolase is a key enzyme in the non-oxidative phase of the pentose phosphate pathway, which is frequently altered in cancer .
Mode of Action
N3PT interacts with its target, transketolase, by undergoing pyrophosphorylation and then binding to the enzyme . This binding occurs with a Kd value of 22 nM for Apo-TK, a form of transketolase that lacks bound thiamine .
Biochemical Pathways
The primary biochemical pathway affected by N3PT is the pentose phosphate pathway . By inhibiting transketolase, N3PT disrupts this pathway, which plays a crucial role in cancer cell metabolism . The inhibition of transketolase leads to a decrease in the activity of thiamine-dependent enzymes, such as pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase complexes . This results in metabolic changes in thiamine-dependent metabolism .
Pharmacokinetics
One study showed that when administered intravenously at a dosage of 100 mg/kg twice a day for two weeks, n3pt showed an inhibitory effect on transketolase activity in hct-116 tumor-bearing nude mice . More research is needed to fully understand the ADME properties of N3PT and their impact on its bioavailability.
Result of Action
The inhibition of transketolase by N3PT leads to a decrease in the activity of thiamine-dependent enzymes, resulting in metabolic changes . In vitro studies have shown that N3PT reduces cell viability and proliferation, induces cell apoptosis, and suppresses cell migration .
Biochemical Analysis
Biochemical Properties
N3PT plays a significant role in biochemical reactions, particularly as it interacts with the enzyme transketolase . Transketolase is a thiamine-dependent enzyme, and N3PT’s interaction with it influences various biochemical pathways .
Cellular Effects
The effects of N3PT on cells are primarily through its interaction with transketolase. By inhibiting this enzyme, N3PT can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N3PT exerts its effects at the molecular level through its binding interactions with transketolase . As a transketolase inhibitor, N3PT can lead to changes in gene expression and enzyme activity, thereby influencing various cellular processes .
Dosage Effects in Animal Models
In animal models, the effects of N3PT can vary with different dosages. For instance, mice treated with N3PT received an intraperitoneal dosage of 80 mg/kg daily for five days
Metabolic Pathways
N3PT is involved in metabolic pathways through its interaction with transketolase . Transketolase is a key enzyme in the pentose phosphate pathway, a crucial pathway for the production of NADPH and ribose 5-phosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N3-pyridyl thiamine primarily undergoes pyrophosphorylation, which is essential for its binding to transketolase . This reaction is crucial for its inhibitory activity.
Common Reagents and Conditions
The common reagent used in the reaction involving N3-pyridyl thiamine is pyrophosphate. The reaction conditions typically involve maintaining the compound in a suitable solvent such as DMSO, with a solubility of 2.86 mg/mL .
Major Products Formed
The major product formed from the reaction of N3-pyridyl thiamine with pyrophosphate is the pyrophosphorylated form of the compound, which binds to transketolase .
Scientific Research Applications
N3-pyridyl thiamine has several scientific research applications, including:
Metabolic Research: The compound is used to study the metabolic pathways involving transketolase and its role in various diseases.
Antiplasmodial Activity: N3-pyridyl thiamine has been identified as a potent inhibitor of the malaria parasite Plasmodium falciparum, with an IC50 value 10-fold lower than that of oxythiamine.
Comparison with Similar Compounds
N3-pyridyl thiamine is compared with other thiamine analogues, such as oxythiamine. While both compounds inhibit transketolase, N3-pyridyl thiamine has a significantly lower IC50 value, making it a more potent inhibitor . Additionally, N3-pyridyl thiamine is less toxic to human fibroblasts compared to oxythiamine .
List of Similar Compounds
- Oxythiamine
- Thiamine pyrophosphate (TPP)
- Oxythiamine pyrophosphate (OxPP)
Properties
IUPAC Name |
2-[3-[(2-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N3OS.2ClH/c1-9-3-4-11(13(14)15-9)7-16-8-18-12(5-6-17)10(16)2;;/h3-4,8,17H,5-7H2,1-2H3,(H2,14,15);2*1H/q+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGKCAQWOASSTP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C[N+]2=CSC(=C2C)CCO)N.Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride](/img/structure/B1139147.png)
![2-[1-[[2-(5-Fluoro-1H-indol-4-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-6-yl]methyl]piperidin-4-yl]propan-2-ol](/img/structure/B1139148.png)


![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B1139152.png)


